molecular formula C17H12Cl2N2 B404332 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine CAS No. 64369-14-8

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B404332
CAS No.: 64369-14-8
M. Wt: 315.2g/mol
InChI Key: KHRZAHRDWDBISW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dihydroperimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a condensation reaction where 2,4-dichlorobenzaldehyde is reacted with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylboronic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4-Dichlorobenzyl alcohol

Uniqueness

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dichlorophenyl group and dihydroperimidine core make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZAHRDWDBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

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